N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide
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Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide is a complex organic compound that features a benzimidazole moiety linked to a benzamide structure
Mechanism of Action
Target of Action
The primary target of this compound is the p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation and cell cycle regulation .
Mode of Action
The compound acts as a covalent inhibitor of p97 . It binds to the C522 residue of p97, thereby inhibiting its function . This interaction results in significant changes in the protein’s activity, leading to downstream effects on various cellular processes .
Biochemical Pathways
The inhibition of p97 affects multiple biochemical pathways. As p97 is involved in protein degradation, its inhibition can lead to the accumulation of misfolded proteins, triggering cellular stress responses . Additionally, p97 plays a role in cell cycle regulation, so its inhibition can also impact cell proliferation .
Pharmacokinetics
As a covalent inhibitor, it is expected to have unique advantages in maintaining inhibitory effect and improving the resistance of the target .
Result of Action
The inhibition of p97 by this compound leads to significant molecular and cellular effects. It has been shown to exhibit excellent antiproliferative potency against various carcinoma cell lines . The compound’s action results in the promotion of apoptosis, as verified by DNA condensation and FACS analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3-(1H-benzo[d]imidazol-2-yl)aniline with 4-(N,N-diethylsulfamoyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
- 2-(1H-benzo[d]imidazol-1-yl)benzamides
Uniqueness
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide is unique due to its combination of a benzimidazole moiety with a diethylsulfamoyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to similar compounds, making it a valuable tool in various research applications.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-3-28(4-2)32(30,31)20-14-12-17(13-15-20)24(29)25-19-9-7-8-18(16-19)23-26-21-10-5-6-11-22(21)27-23/h5-16H,3-4H2,1-2H3,(H,25,29)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRDUBLLDRKIPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.